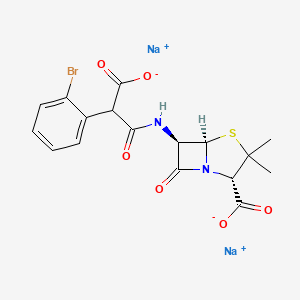

2-Bromo Carbenicillin Disodium Salt

説明

Contextualizing Carbenicillin (B1668345) within the Beta-Lactam Class of Antibiotics

Carbenicillin is a semi-synthetic antibiotic that belongs to the carboxypenicillin subgroup of the penicillin family, which are part of the larger class of β-lactam antibiotics. ontosight.aimcmaster.cawikipedia.org These antibiotics are characterized by the presence of a β-lactam ring, a four-membered cyclic amide. The primary mechanism of action for β-lactam antibiotics, including carbenicillin, involves the inhibition of bacterial cell wall synthesis. ontosight.aipatsnap.com They achieve this by acylating and thereby inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final step in peptidoglycan synthesis. patsnap.comdrugbank.com This disruption of the cell wall's integrity ultimately leads to bacterial cell lysis and death. drugbank.comnih.gov

Carbenicillin itself is a broad-spectrum antibiotic, demonstrating activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. ontosight.aiwikipedia.org It is known to be more stable in acidic conditions compared to ampicillin (B1664943). wikipedia.org

Rationale for Investigating Halogenated Carbenicillin Derivatives in Antimicrobial Discovery

The exploration of halogenated derivatives of existing antibiotics is a well-established strategy in medicinal chemistry aimed at enhancing their therapeutic properties. The introduction of halogen atoms, such as bromine, into a molecule can significantly alter its physicochemical characteristics, including lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.

In the context of antimicrobial discovery, halogenation can lead to several potential benefits:

Enhanced Antimicrobial Activity: The addition of a halogen can increase the potency of the antibiotic against susceptible bacterial strains.

Broadened Spectrum of Activity: Halogenated derivatives may exhibit activity against a wider range of bacteria, including those resistant to the parent compound.

Improved Stability: Halogenation can sometimes enhance the metabolic stability of a drug, leading to a longer duration of action.

Overcoming Resistance Mechanisms: In some instances, modified structures can evade the bacterial resistance mechanisms that inactivate the original antibiotic.

The investigation into 2-Bromo Carbenicillin Disodium (B8443419) Salt is rooted in this rationale, with the hypothesis that the addition of a bromine atom to the carbenicillin structure could yield a novel compound with improved antimicrobial characteristics. Research into halogenated phenazine (B1670421) analogues, for example, has shown them to be highly active against multidrug-resistant bacterial pathogens. nih.gov

Chemical and Physical Properties

2-Bromo Carbenicillin Disodium Salt is the disodium salt form of 2-bromo carbenicillin. calpaclab.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₆BrN₂Na₂O₆S |

| Molecular Weight | 501.26 g/mol calpaclab.com |

| Appearance | White to off-white crystalline powder rpicorp.com |

| Solubility | Soluble in water ubpbio.com |

| Storage Temperature | 2-8°C creative-bioarray.com |

Synthesis

The synthesis of 2-Bromo Carbenicillin Disodium Salt would likely involve the use of a brominated precursor in the semi-synthetic pathway of carbenicillin production. A common method for producing brominated aromatic compounds is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromine atom. For instance, the synthesis of 2-bromopyridine (B144113) can be achieved through the diazotization-bromination of 2-aminopyridine. google.com A similar strategy could theoretically be applied to introduce a bromine atom onto the phenyl ring of the carbenicillin side chain. The final step would involve the conversion of the resulting brominated carbenicillin to its disodium salt.

Mechanism of Action

The mechanism of action of 2-Bromo Carbenicillin Disodium Salt is presumed to be analogous to that of its parent compound, carbenicillin. As a β-lactam antibiotic, it is expected to inhibit the synthesis of the bacterial cell wall. thomassci.com It would likely act by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane, thereby preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall. ibisci.com This disruption leads to cell lysis and bacterial death.

Antimicrobial Spectrum

The antimicrobial spectrum of 2-Bromo Carbenicillin Disodium Salt is anticipated to be broad, similar to carbenicillin, with activity against both Gram-positive and Gram-negative bacteria. rpicorp.comcreative-bioarray.com The key area of interest for this derivative would be its efficacy against strains that have developed resistance to carbenicillin and other β-lactam antibiotics. The presence of the bromine atom may alter its interaction with bacterial enzymes, including β-lactamases, which are a primary cause of resistance. patsnap.com Carbenicillin itself has shown effectiveness against urinary tract infection-causing bacteria like Pseudomonas aeruginosa and Escherichia coli. wikipedia.org Further research would be necessary to fully characterize the specific antimicrobial spectrum and potency of the 2-bromo derivative.

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-63-1 | |

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo Carbenicillin Disodium Salt and Analogues

Chemical Synthesis Strategies for Beta-Lactam Core Functionalization

The β-lactam core is the essential pharmacophore of penicillin antibiotics, and its functionalization is a key strategy for modifying antibacterial activity and overcoming resistance. nih.gov While the target molecule, 2-Bromo Carbenicillin (B1668345), features a modification on its C6-acyl side chain, understanding core functionalization provides context for the synthesis of diverse analogues.

Strategies for core functionalization often target the C6 position of the 6-APA nucleus. For instance, replacing the entire acylamino side chain with a different moiety, such as a hydroxyethyl (B10761427) group, can convert penicillins into potent inhibitors of certain β-lactamase enzymes. nih.gov This modification mimics the structure of carbapenems, another class of β-lactam antibiotics known for their broad-spectrum resistance to hydrolysis. nih.gov

Another approach involves modifying the stereochemistry of the penicillin nucleus itself. Researchers have synthesized penicillin derivatives where the C-5 and C-6 protons are in a trans conformation, rather than the natural cis arrangement. nih.gov This "carbapenem-like" stereochemistry has been shown to enhance resistance to certain classes of β-lactamases. nih.gov

These core modifications, while not part of the direct synthesis of 2-Bromo Carbenicillin, represent important strategies in the broader field of penicillin analogue development, aiming to create compounds with improved pharmacological profiles.

Targeted Bromination Techniques for Penicillin Derivatives

The introduction of a bromine atom onto the phenyl ring of the carbenicillin side chain requires a regioselective approach. Direct bromination of carbenicillin is generally avoided due to the sensitivity of the β-lactam ring to the harsh conditions of electrophilic aromatic substitution (e.g., Br₂ with a Lewis acid catalyst). nih.govyoutube.com Such conditions can lead to the degradation and opening of the strained four-membered ring. utrgv.edu

Therefore, the most effective strategy is the de novo synthesis of the required side-chain precursor, 2-bromophenylmalonic acid . This multi-step synthesis ensures the bromine is positioned correctly before the sensitive 6-APA nucleus is introduced. A plausible, though not explicitly documented, synthetic route could begin with a commercially available ortho-brominated starting material.

Proposed Synthesis of 2-Bromophenylmalonic Acid:

Starting Material: 2-Bromotoluene or 2-bromobenzaldehyde. sigmaaldrich.comncert.nic.in

Oxidation: If starting with 2-bromotoluene, the methyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromic acid to form 2-bromobenzoic acid. ncert.nic.in

Conversion to Malonic Acid: The resulting 2-bromobenzoic acid can be converted to 2-bromophenylmalonic acid through established, albeit complex, procedures for synthesizing phenylmalonic acids, which often involve steps like conversion to an acid chloride, followed by reaction with a malonate enolate or a related sequence. google.com

An alternative involves the direct bromination of a suitable phenylacetic acid or phenylmalonic acid derivative, provided conditions can be found that favor ortho-substitution and are compatible with the other functional groups. nih.govwku.edu However, controlling regioselectivity in the presence of the activating carboxyl groups, which are ortho-, para-directing, can be challenging and often leads to mixtures of isomers. nih.gov

Stereochemical Control and Regioselectivity in Synthetic Pathways

Stereochemical Control The biological activity of penicillin derivatives is critically dependent on the precise stereochemistry of the fused bicyclic core of 6-APA, which is (2S, 5R, 6R). ncert.nic.in Throughout the synthesis of 2-Bromo Carbenicillin, it is paramount that these chiral centers remain undisturbed.

The key step where stereochemistry could be compromised is during the acylation of the C6-amino group. The use of harsh chemical reagents or reaction conditions could potentially lead to epimerization at the adjacent C5 position. Enzymatic methods, discussed in section 2.4, are highly effective at preserving the stereochemistry of the core nucleus. nih.gov

Regioselectivity and the Role of Protecting Groups Regioselectivity is crucial for ensuring that the chemical reactions occur at the intended positions. In the synthesis of 2-Bromo Carbenicillin, two key regioselective steps are the bromination of the side-chain precursor (discussed above) and the acylation of 6-APA.

To achieve selective acylation at the C6-amino group, the three carboxylic acid functionalities present in the reactants (one on 6-APA and two on the 2-bromophenylmalonic acid side chain) must be managed. This is accomplished through the use of protecting groups. nih.govbiosynth.com An ideal protecting group strategy involves:

Easy and high-yield introduction.

Stability under the conditions of the subsequent reaction (amide bond formation).

Easy and selective removal without affecting other parts of the molecule (orthogonality). biosynth.com

For the synthesis of 2-Bromo Carbenicillin, a viable strategy would be:

Protect the C2-carboxyl group of 6-APA: Often as a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester), which is easily formed and removed.

Differentially protect the dicarboxylic side chain: One carboxyl group of 2-bromophenylmalonic acid can be protected as a stable ester (e.g., a benzyl (B1604629) ester), while the other is converted into a more reactive form, such as an acid chloride or a mixed anhydride, to facilitate amide bond formation. libretexts.orgnih.gov

Coupling: The activated side chain is reacted with the protected 6-APA.

Deprotection: The protecting groups are removed in the final steps. For example, a benzyl ester can be removed by catalytic hydrogenolysis, a process that typically does not affect the β-lactam ring. libretexts.org

| Protecting Group | Functional Group | Introduction Method | Cleavage Condition |

| Benzyl (Bn) | Carboxylic Acid | Reaction with benzyl alcohol | Catalytic Hydrogenolysis (H₂/Pd) |

| tert-Butyl (tBu) | Carboxylic Acid | Reaction with isobutylene/acid | Strong Acid (e.g., Trifluoroacetic Acid) |

| Silyl Esters (e.g., TMS) | Carboxylic Acid | Reaction with silyl chloride (e.g., TMSCl) | Mild hydrolysis (water or fluoride (B91410) ion) |

| Benzyloxycarbonyl (Cbz/Z) | Amine | Reaction with benzyl chloroformate | Catalytic Hydrogenolysis or HBr/Acetic Acid |

| tert-Butoxycarbonyl (Boc) | Amine | Reaction with di-tert-butyl dicarbonate | Strong Acid (e.g., Trifluoroacetic Acid) |

This table presents common protecting groups used in peptide and related synthesis, illustrating the principle of orthogonal protection. nih.govbiosynth.comlibretexts.org

Green Chemistry Approaches in 2-Bromo Carbenicillin Disodium (B8443419) Salt Synthesis

Traditional chemical synthesis of semi-synthetic penicillins often involves harsh conditions, such as very low temperatures (-30 °C), and the use of toxic chlorinated solvents, leading to significant environmental impact and waste generation. rsc.org Green chemistry principles offer sustainable alternatives for the synthesis of 2-Bromo Carbenicillin and its analogues.

The most significant green innovation in this field is the use of enzymes, particularly Penicillin G Acylase (PGA), to catalyze the coupling of the side chain to the 6-APA nucleus. nih.gov This biocatalytic approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near neutral pH and ambient temperature, eliminating the need for extreme temperatures and harsh chemicals. rsc.org

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for complex protection and deprotection steps and minimize the formation of byproducts. nih.gov

Reduced Waste: The use of biodegradable catalysts (enzymes) and aqueous solvents significantly reduces the generation of hazardous waste. rsc.org

While PGA from E. coli shows broad substrate specificity, its efficiency can be affected by the specific structure of the acyl side chain. uwec.edu Research has focused on engineering PGAs with altered substrate specificities to accommodate novel side chains, which would be essential for the efficient synthesis of a derivative like 2-Bromo Carbenicillin. nih.gov

Another green approach is the use of alternative solvent systems. While water is the ideal green solvent, the low solubility of some substrates can be a limitation. To address this, solvent engineering using water-miscible organic solvents or ionic liquids has been explored to improve reaction yields and selectivity in enzymatic synthesis. rsc.orgnih.gov

| Parameter | Traditional Chemical Synthesis | Enzymatic (Green) Synthesis |

| Catalyst | Chemical coupling agents (e.g., acid chlorides) | Immobilized Penicillin G Acylase (PGA) |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Aqueous buffer, potentially with green co-solvents (e.g., ionic liquids) |

| Temperature | Low temperatures (e.g., -30°C) | Ambient temperature (e.g., 25-37°C) |

| Waste | Significant hazardous chemical waste | Minimal, biodegradable waste |

| Selectivity | Requires extensive use of protecting groups | High intrinsic stereoselectivity and regioselectivity |

Molecular Mechanisms of Antimicrobial Action of 2 Bromo Carbenicillin Disodium Salt

Interactions with Penicillin-Binding Proteins (PBPs)

Carbenicillin (B1668345), like other β-lactam antibiotics, functions by forming a stable, covalent bond with the active site of PBPs. nih.govrsc.org The core of this interaction lies in the strained β-lactam ring of the carbenicillin molecule. This ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. When a PBP attempts to catalyze the cross-linking of peptidoglycan, the serine residue in its active site nucleophilically attacks the carbonyl carbon of the β-lactam ring. This results in the irreversible opening of the ring and the acylation of the PBP, rendering the enzyme inactive. nih.gov The rate of this acylation reaction is a critical determinant of the antibiotic's potency. While specific kinetic data for carbenicillin's binding to various PBPs is extensive, no such data has been published for its 2-bromo derivative.

The primary targets of carbenicillin are the transpeptidase domains of PBPs, which are responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide side chains. nih.govrsc.orgwikipedia.org Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis. By inhibiting these transpeptidases, carbenicillin effectively halts the construction of a functional cell wall. nih.govnih.govrsc.org This disruption is particularly detrimental to actively dividing bacteria, as they are continuously remodeling their cell walls. The weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death. rsc.org Studies have shown that the saturation of single or multiple essential PBPs can lead to varying rates of bacteriolysis. nih.gov

Comparative Analysis of Brominated and Non-Brominated Carbenicillin Mechanisms

As previously stated, there is a lack of direct research on the antimicrobial mechanisms of 2-Bromo Carbenicillin Disodium (B8443419) Salt. However, we can speculate on the potential effects of the bromine substitution based on general principles and findings from other classes of brominated compounds.

The introduction of a bromine atom to the carbenicillin structure could influence its antimicrobial properties in several ways:

Electronic Effects: The electron-withdrawing nature of the bromine atom could potentially alter the reactivity of the β-lactam ring, which might affect the rate of PBP acylation.

Steric Effects: The size of the bromine atom could impact the binding affinity of the molecule for the active site of PBPs. This could either enhance or hinder the interaction depending on the specific PBP and the conformation of the binding pocket.

Lipophilicity: Halogenation, including bromination, generally increases the lipophilicity of a molecule. This could potentially enhance the ability of 2-bromo carbenicillin to penetrate the outer membrane of Gram-negative bacteria, a significant barrier for many antibiotics.

Research on other brominated compounds has demonstrated that halogenation can significantly impact antimicrobial activity. For instance, studies on brominated carbazoles have shown that they can act as adjuvants, potentiating the effects of β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the synthesis and evaluation of other brominated heterocyclic compounds have revealed potent antibacterial activities.

Without direct experimental data, these points remain theoretical. Further research, including synthesis, in vitro susceptibility testing, and PBP binding assays for 2-Bromo Carbenicillin Disodium Salt, is necessary to elucidate its specific molecular mechanisms and to validate any potential advantages over its non-brominated counterpart.

Bacterial Resistance Mechanisms and Strategies to Overcome Challenges with 2 Bromo Carbenicillin Disodium Salt

Beta-Lactamase-Mediated Hydrolysis and Compound Stability Profile

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. The stability of 2-Bromo Carbenicillin (B1668345) Disodium (B8443419) Salt in the presence of these enzymes is a critical determinant of its antibacterial activity.

Carbenicillin, a close structural analog of 2-Bromo Carbenicillin Disodium Salt, has been the subject of numerous studies investigating its interaction with various β-lactamases. Carboxypenicillins are known to be susceptible to degradation by β-lactamase enzymes. wikipedia.org The rate of hydrolysis, however, varies significantly depending on the specific type of β-lactamase.

For instance, β-lactamases produced by Klebsiella species, which are highly active against penicillins, can hydrolyze carbenicillin, albeit at a slower rate than ampicillin (B1664943) or cephaloridine. microbiologyresearch.org In contrast, carbenicillin demonstrates notable resistance to hydrolysis by β-lactamases with predominant cephalosporinase (B13388198) activity, such as those produced by Pseudomonas aeruginosa, Proteus vulgaris, and Enterobacter species. microbiologyresearch.org In fact, carbenicillin can act as an inhibitor of the cephalosporinase activity of these enzymes. microbiologyresearch.org

The PSE-4 β-lactamase from Pseudomonas aeruginosa is a "carbenicillinase," meaning it hydrolyzes carbenicillin as efficiently or even more so than aminopenicillins. core.ac.uk This highlights the diversity in β-lactamase substrate profiles and the challenge it poses for antibiotics like 2-Bromo Carbenicillin Disodium Salt. The kinetic parameters of these interactions, such as the Michaelis constant (Km) and the catalytic rate (kcat), are essential for quantifying the efficiency of hydrolysis and the stability of the antibiotic.

Table 1: Interaction of Carbenicillin with Various Bacterial β-Lactamases

| Bacterial Species | β-Lactamase Type | Interaction with Carbenicillin | Reference |

|---|---|---|---|

| Klebsiella spp. | Penicillinase | Hydrolyzed, but at a lower rate than ampicillin | microbiologyresearch.org |

| Escherichia coli | Penicillinase | Hydrolyzed, but at a lower rate than ampicillin | microbiologyresearch.org |

| Proteus mirabilis | Penicillinase | Hydrolyzed, but at a lower rate than ampicillin | microbiologyresearch.org |

| Pseudomonas aeruginosa | Cephalosporinase | Resistant to hydrolysis; inhibits cephalosporinase activity | microbiologyresearch.org |

| Proteus vulgaris | Cephalosporinase | Resistant to hydrolysis; inhibits cephalosporinase activity | microbiologyresearch.org |

| Enterobacter spp. | Cephalosporinase | Resistant to hydrolysis; inhibits cephalosporinase activity | microbiologyresearch.org |

| Pseudomonas aeruginosa | PSE-4 (Carbenicillinase) | Efficiently hydrolyzed | core.ac.uk |

To counteract the enzymatic degradation by β-lactamases, a successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. drugs.com These inhibitors are themselves β-lactam structures that bind to the active site of the β-lactamase, effectively inactivating the enzyme and allowing the partner antibiotic to reach its PBP target. youtube.com

Clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) are clinically significant β-lactamase inhibitors. drugs.com Studies have demonstrated the synergistic effect of these inhibitors with carbenicillin against a wide range of β-lactamase-producing bacteria. For example, clavulanic acid has been shown to markedly reduce the minimum inhibitory concentrations (MICs) of carbenicillin for many clinical isolates. nih.gov The combination of carbenicillin and clavulanic acid has also shown synergy against Serratia marcescens. nih.gov

Research on the carbenicillin-hydrolyzing β-lactamase PSE-4 has shown that clavulanic acid, tazobactam, and sulbactam are all effective inhibitors of this enzyme. nih.gov Tazobactam exhibited the highest affinity for PSE-4. nih.gov Such synergistic strategies hold significant promise for overcoming resistance to 2-Bromo Carbenicillin Disodium Salt in clinical settings where β-lactamase production is a primary concern.

Table 2: Synergistic Effects of β-Lactamase Inhibitors with Carbenicillin

| β-Lactamase Inhibitor | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Clavulanic Acid | Wide spectrum of β-lactamase producers | Marked reduction in MICs of carbenicillin | nih.gov |

| Clavulanic Acid | Serratia marcescens | Synergistic activity with carbenicillin | nih.gov |

| Clavulanic Acid, Tazobactam, Sulbactam | Pseudomonas aeruginosa (PSE-4) | Effective inhibition of PSE-4 | nih.gov |

Efflux Pump Systems and Compound Translocation Kinetics

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.govnih.gov

The AcrAB-TolC efflux pump is one of the most well-characterized and clinically significant RND efflux pumps in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov This tripartite system spans both the inner and outer membranes and is capable of extruding a broad range of compounds, including β-lactam antibiotics. nih.govnih.gov The expression of these efflux pumps is tightly regulated by a complex network of regulatory proteins. mdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism of acquired antibiotic resistance. nih.govelsevierpure.com The interplay between efflux pumps and other resistance mechanisms, such as β-lactamase production, can lead to high levels of antibiotic resistance. mdpi.com

A promising strategy to combat efflux-mediated resistance is the development of efflux pump inhibitors (EPIs). nih.govyoutube.com These molecules are designed to block the function of efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics. nih.gov The first discovered EPI was the peptidomimetic compound phenylalanyl-arginyl-β-naphthylamide (PAβN). nih.gov While no EPIs are currently approved for clinical use, research in this area is active. nih.gov The development of effective EPIs could potentially restore the activity of antibiotics like 2-Bromo Carbenicillin Disodium Salt against multidrug-resistant Gram-negative bacteria. acs.org

Alterations in Penicillin-Binding Proteins (PBPs) Leading to Resistance

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis and maintenance of the peptidoglycan layer of the cell wall. oup.com They are the primary targets of β-lactam antibiotics. Resistance can arise through alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic to its target. nih.govetflin.com

These alterations are typically the result of point mutations or the acquisition of mosaic PBP genes from other resistant species through horizontal gene transfer. oup.comnih.gov In Streptococcus pneumoniae, for example, resistance to penicillin is often associated with mutations in PBP1a, PBP2b, and PBP2x. etflin.comnih.gov Similarly, in Pseudomonas aeruginosa, modifications in PBPs have been linked to carbenicillin resistance, although this is often coupled with other resistance mechanisms like reduced permeability. nih.govpsu.edu The development of resistance through PBP alterations is a complex process and can lead to broad cross-resistance to other β-lactam antibiotics. nih.gov

Biofilm-Associated Resistance Mechanisms

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. This resistance is multifactorial, arising from the unique structure and physiology of the biofilm community.

Molecular Mechanisms of Biofilm Formation and Persistence

The formation of a bacterial biofilm is a complex, stepwise process that begins with the attachment of planktonic (free-swimming) bacteria to a surface. This initial, reversible attachment is followed by a more permanent, irreversible adhesion mediated by cell surface structures such as pili and fimbriae, as well as the production of an extracellular polymeric substance (EPS) matrix. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), encases the bacterial community, providing structural stability and protection.

The persistence of biofilms is attributed to several key molecular mechanisms:

Quorum Sensing (QS): Bacteria within a biofilm communicate through a system called quorum sensing, which involves the production, release, and detection of small signaling molecules. When the population density reaches a certain threshold, the concentration of these signaling molecules triggers coordinated gene expression across the community. This regulation controls various processes crucial for biofilm maturation and maintenance, including EPS production and the expression of virulence factors.

Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix acts as a physical barrier, limiting the penetration of antimicrobial agents into the biofilm. It can also sequester antimicrobial molecules, preventing them from reaching their target cells. Furthermore, the chemical environment within the biofilm, influenced by the EPS, can inactivate certain antibiotics.

Genetic and Phenotypic Diversity: The biofilm environment fosters a high degree of genetic and phenotypic diversity among the resident bacteria. This includes the emergence of "persister" cells, a subpopulation of dormant or slow-growing cells that are highly tolerant to antibiotics. This heterogeneity ensures the survival of the community in the face of environmental stresses, including antibiotic treatment.

Below is a table summarizing key molecular components involved in biofilm formation and persistence.

| Component | Function in Biofilm | Examples of Involved Molecules |

| Adhesins | Mediate initial attachment to surfaces and cell-to-cell aggregation. | Pili, fimbriae, surface proteins |

| Extracellular Polymeric Substance (EPS) | Provides structural integrity, acts as a protective barrier, and facilitates nutrient trapping. | Polysaccharides (e.g., alginate, cellulose), proteins, extracellular DNA (eDNA) |

| Quorum Sensing Signal Molecules | Regulate gene expression for biofilm maturation and virulence. | Acyl-homoserine lactones (AHLs) in Gram-negative bacteria, autoinducing peptides (AIPs) in Gram-positive bacteria |

| Efflux Pumps | Actively transport antimicrobial agents out of the bacterial cells. | Multidrug resistance (MDR) pumps |

Impact of 2-Bromo Carbenicillin Disodium Salt on Biofilm Dispersion and Susceptibility

Research has shown that Carbenicillin's efficacy against established biofilms can be limited when used as a standalone agent. However, its bactericidal activity is significantly enhanced when used in combination with other compounds that can disrupt the biofilm structure or interfere with its resistance mechanisms.

For instance, studies have demonstrated that combining Carbenicillin with maresin-like lipid mediators can increase its effectiveness in killing bacteria within preformed biofilms of Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov This suggests that while Carbenicillin may struggle to penetrate the biofilm matrix or kill the resident bacteria on its own, its action is potentiated when the biofilm's defenses are compromised.

Another study found that the minimum inhibitory concentration (MIC) of Carbenicillin against S. aureus was reduced when combined with the synthetic compound MHY1387, which has anti-biofilm properties. nih.gov This indicates that disrupting biofilm formation can render the bacteria more susceptible to the action of Carbenicillin.

The table below presents findings from a study on the concentration-dependent bactericidal activity of Carbenicillin on preformed biofilms of E. coli, P. aeruginosa, and S. aureus.

| Bacterial Species | Carbenicillin Concentration (µg/mL) | Approximate Cell Death | Reference |

| Escherichia coli | ≥ 32 | ≥ 50% | nih.gov |

| Pseudomonas aeruginosa | ≥ 16 | ≈ 50% | nih.gov |

| Staphylococcus aureus | 32 - 512 | ≈ 50% | nih.gov |

These findings suggest that while Carbenicillin can exert a bactericidal effect on biofilm-embedded bacteria, higher concentrations are often required compared to planktonic cells. The "2-Bromo" modification in 2-Bromo Carbenicillin Disodium Salt could potentially alter its properties, such as its stability or ability to penetrate the biofilm matrix, but specific data on this is currently lacking. The strategy of combining this antibiotic with biofilm-disrupting agents appears to be a promising approach to overcome biofilm-associated resistance.

Structure Activity Relationship Sar and Rational Design of 2 Bromo Carbenicillin Disodium Salt Analogues

Influence of Bromine Substitution on Antimicrobial Efficacy and Spectrum

In some classes of antimicrobial agents, such as peptoids, the introduction of a bromine atom has been shown to increase antimicrobial potency. nih.gov For instance, short brominated peptoid analogues have demonstrated a significant increase in activity against both Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov The increased hydrophobicity from halogenation may enhance the molecule's ability to disrupt bacterial membranes or other cellular processes. nih.gov

The nature of the halogen atom itself can also be a factor. Studies on other halogenated compounds have shown a trend where antimicrobial activity increases from fluorine to iodine, suggesting that the size and polarizability of the halogen can play a role in the compound's efficacy. nih.gov However, without direct experimental data on 2-Bromo Carbenicillin (B1668345), these observations from other molecular families serve as guiding principles rather than definitive statements on its specific activity profile.

Chemical Modifications to the Carbenicillin Side Chain and Beta-Lactam Ring for Enhanced Activity

Modifications to the acylamino side chain of penicillins are a well-established method for altering their antibacterial spectrum and resistance to bacterial enzymes. scienceinfo.com For carbenicillin, a key feature is the presence of a carboxylic acid group on the side chain, which increases its polarity and confers greater activity against Gram-negative bacteria. scienceinfo.com

Further enhancements can be achieved through several strategies:

Steric Hindrance: Attaching a bulky group to the amino acid side chain can create steric hindrance, which interferes with the ability of bacterial enzymes like beta-lactamases to deactivate the antibiotic. scienceinfo.com

Electron-Withdrawing Groups: The introduction of strong electron-attracting groups to the side chain can help to prevent the breakdown of the antibiotic in acidic environments. scienceinfo.com

The beta-lactam ring is the core functional component of penicillins, and its modification is another avenue for enhancing activity. Research into other beta-lactam antibiotics has shown that altering the stereochemistry of the ring can make the antibiotic more resistant to hydrolysis by beta-lactamases.

Rational Design Principles for Improved Target Specificity and Potency

Rational drug design employs a methodical, often computer-aided approach to develop new drugs with improved characteristics. This process relies on a detailed understanding of the drug's biological target and mechanism of action. plos.org For carbenicillin analogues, the primary targets are penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall. nih.gov

Key principles in the rational design of new penicillin analogues include:

Target-Based Design: Utilizing the three-dimensional structure of PBPs to design molecules that bind with high affinity and specificity. Computational docking studies can simulate the interaction between a potential drug molecule and its target, helping to predict its efficacy. nih.gov

Multi-Targeting: A strategy to combat drug resistance is to design compounds that can inhibit multiple bacterial targets simultaneously. plos.org This makes it more difficult for bacteria to develop resistance through a single mutation. plos.org

Optimizing Physicochemical Properties: Rational design also focuses on improving a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, modifications can be made to increase a compound's ability to penetrate the outer membrane of Gram-negative bacteria.

Synergistic Effects with Other Antimicrobial Agents and Adjuvants

The effectiveness of beta-lactam antibiotics can be significantly enhanced when they are used in combination with other agents that counteract bacterial resistance mechanisms.

One of the primary mechanisms of bacterial resistance to penicillins is the production of beta-lactamase enzymes, which inactivate the antibiotic by breaking open the beta-lactam ring. frontiersin.org Beta-lactamase inhibitors are compounds that can neutralize these enzymes, thereby protecting the antibiotic and allowing it to reach its target. frontiersin.org

Clavulanic acid is a well-known beta-lactamase inhibitor that has been shown to act synergistically with carbenicillin. nih.gov When combined with clavulanic acid, the minimum inhibitory concentrations (MICs) of carbenicillin against many beta-lactamase-producing bacteria are significantly reduced. This combination is particularly effective against certain strains of Serratia marcescens.

Newer beta-lactamase inhibitors, such as avibactam, relebactam, and vaborbactam, have also been developed to combat a wider range of beta-lactamases. mdpi.com These inhibitors can be paired with beta-lactam antibiotics to create powerful combination therapies against multi-drug resistant bacteria. mdpi.com

Table 1: Synergistic Effect of Carbenicillin in Combination with a Beta-Lactamase Inhibitor

This table illustrates the reduction in the Minimum Inhibitory Concentration (MIC) of Carbenicillin against resistant bacteria when combined with a beta-lactamase inhibitor, based on available research data.

| Bacterial Strain | Carbenicillin MIC (µg/mL) Alone | Carbenicillin MIC (µg/mL) with Inhibitor | Fold Reduction in MIC |

|---|---|---|---|

| Serratia marcescens (Isolate 1) | >8,000 | 1,000 | >8 |

| Serratia marcescens (Isolate 2) | >8,000 | 500 | >16 |

| Serratia marcescens (Isolate 3) | 4,000 | 250 | 16 |

Adjuvants are compounds that, while having little to no antimicrobial activity on their own, can enhance the effectiveness of antibiotics. nih.gov The exploration of novel adjuvants is a promising area of research for overcoming antibiotic resistance.

Mechanisms of action for different types of adjuvants include:

Efflux Pump Inhibitors (EPIs): Bacteria can use efflux pumps to actively remove antibiotics from within the cell. EPIs block these pumps, allowing the antibiotic to accumulate to an effective concentration. nih.gov

Membrane Permeabilizers: These compounds disrupt the bacterial outer membrane, making it easier for antibiotics to enter the cell. nih.gov

Virulence Inhibitors: Instead of killing the bacteria directly, these agents target the factors that allow bacteria to cause disease, making them more susceptible to the host's immune system.

The rational design of these adjuvants, often guided by mechanistic understanding, can lead to superior drug combinations that revive the activity of older antibiotics against resistant strains. nih.gov

Advanced Analytical Methodologies for 2 Bromo Carbenicillin Disodium Salt Research

Chromatographic Techniques for Purity Assessment and Degradation Product Analysis

Chromatography is a cornerstone for the separation and analysis of 2-Bromo Carbenicillin (B1668345) Disodium (B8443419) Salt from related substances and degradation products. Its high resolving power makes it ideal for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of penicillin-related compounds. For the closely related Carbenicillin Disodium Salt, HPLC is routinely used to ensure a chromatographic purity of 92.0% or greater. vwr.comavantorsciences.com This technique is essential for separating the active compound from any impurities or by-products from the synthesis process. ibisci.com

In research, stability-indicating HPLC methods are developed to monitor the degradation of the compound over time or under stress conditions. Forced degradation studies, which involve exposing the drug to harsh conditions like acid, base, oxidation, heat, and light, are performed to understand its degradation pathways. nih.gov For instance, a typical analysis might reveal the formation of specific degradation products under oxidative stress, while showing stability under acidic conditions. nih.gov The separation is commonly achieved using a C18 column with a gradient elution program involving a buffered mobile phase and an organic modifier like acetonitrile. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of Penicillin Analogs

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust separation based on hydrophobicity. |

| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate, pH 3.0 | Aqueous buffer to control ionization and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | Programmed change in Mobile Phase A/B ratio | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and separation. |

| Detection | UV at 251 nm | Allows for quantification based on UV absorbance. |

| Column Temp. | 40°C | Ensures reproducibility of retention times. |

This table is based on established methods for similar compounds and serves as a representative example. nih.gov

Mass Spectrometry (MS) is a powerful tool for the analysis of 2-Bromo Carbenicillin Disodium Salt, providing precise mass information that confirms the molecular identity and aids in structural elucidation. The molecular formula for 2-Bromo Carbenicillin Disodium Salt is C₁₇H₁₅BrN₂Na₂O₆S, corresponding to a molecular weight of approximately 501.26 g/mol . scbt.comechemi.com

In MS analysis, the compound would be expected to show characteristic isotopic patterns due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This results in two major molecular ion peaks [M+H]⁺ separated by 2 Da, which is a definitive signature for a monobrominated compound. When coupled with HPLC (LC-MS), this technique allows for the separation and identification of the parent compound from its degradation products, with each component being individually analyzed by the mass spectrometer for structural confirmation.

Table 2: Expected Mass Spectrometry Data for 2-Bromo Carbenicillin Disodium Salt

| Ion | Expected m/z (Monoisotopic) | Significance |

| [M-2Na+H]⁻ | ~454.98 | Negative ion mode, representing the free acid form. |

| [M-Na]⁺ | ~478.97 | Positive ion mode, singly charged sodium adduct. |

| [M+H]⁺ (⁷⁹Br) | ~500.96 | Molecular ion peak with the ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | ~502.96 | Molecular ion peak with the ⁸¹Br isotope. |

Note: The m/z values are theoretical and may vary slightly based on instrumentation and experimental conditions.

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are vital for confirming the molecular structure of 2-Bromo Carbenicillin Disodium Salt by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo Carbenicillin Disodium Salt, ¹H NMR and ¹³C NMR spectra would confirm the presence of key structural motifs. For example, NMR studies on carbenicillin have been used to investigate its effects on bacterial cells by analyzing metabolic fingerprints. nih.gov

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the β-lactam and thiazolidine (B150603) rings, and the methyl groups. The addition of the bromine atom to the phenyl ring would alter the chemical shifts and splitting patterns of the aromatic protons compared to the non-brominated carbenicillin. Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbonyl carbons of the β-lactam ring and carboxylic acid groups. docbrown.info

UV-Visible spectroscopy is used to analyze compounds containing chromophores (light-absorbing groups). The phenyl ring and the β-lactam ring in 2-Bromo Carbenicillin Disodium Salt act as chromophores, resulting in characteristic UV absorbance maxima. This property is often exploited for quantitative detection in HPLC analysis. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo Carbenicillin Disodium Salt would display characteristic absorption bands for key vibrations. A study on carbenicillin disodium using Surface-Enhanced Raman Spectroscopy (SERS), a technique related to IR, identified vibrations associated with the carboxyl group, indicating its proximity to the substrate surface. nih.gov The presence of a strong C-Br stretching vibration would also be a key feature in the fingerprint region of the IR spectrum. docbrown.info

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for 2-Bromo Carbenicillin Disodium Salt

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C-H (Aromatic/Alkyl) | 2850-3100 | Stretching |

| C=O (β-Lactam) | ~1760 | Stretching |

| C=O (Carboxylate Salt) | 1550-1650 | Asymmetric Stretching |

| C=C (Aromatic Ring) | 1450-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

| C-Br | 500-650 | Stretching |

Note: These are approximate ranges and can vary based on the molecular environment and sample preparation. docbrown.inforesearchgate.net

Electrochemical and Biosensor-Based Detection Methods in Research Settings

Beyond standard chromatographic and spectroscopic methods, novel detection techniques are being explored for the sensitive and rapid analysis of antibiotics like carbenicillin in research environments.

A highly sensitive detection method for carbenicillin disodium has been developed using Surface-Enhanced Raman Spectroscopy (SERS) with silver nanoparticles (Ag NPs) as the substrate. nih.gov This method functions as a type of biosensor or chemical sensor. The study found that the carbenicillin molecule adsorbs onto the silver nanoparticles via its carboxyl group. By using magnesium sulfate (B86663) as an aggregating agent, the SERS signal was significantly enhanced, allowing for ultrasensitive detection. nih.gov

This SERS-based method demonstrated a remarkable limit of detection (LOD) of 0.63 x 10⁻⁸ mol/L, which is highly relevant for trace-level analysis. nih.gov Furthermore, the technique showed a good linear relationship (R² = 0.9908) over a wide concentration range from 1.0 x 10⁻⁸ to 1.0 x 10⁻³ mol/L, making it suitable for quantitative analysis. nih.gov The entire detection process was rapid, completed within 6 minutes, showcasing its potential as a high-throughput screening tool in research settings. nih.gov While this study was performed on carbenicillin disodium, the principles are directly applicable to its 2-bromo derivative.

Biochemical and Molecular Biological Applications of 2 Bromo Carbenicillin Disodium Salt As a Research Tool

Utility in Gene Selection and Plasmid Transformation Experiments

2-Bromo Carbenicillin (B1668345) Disodium (B8443419) Salt is a critical component in gene selection and plasmid transformation experiments, primarily serving as a selective agent. In these protocols, a plasmid carrying a gene of interest is introduced into a host bacterium, commonly Escherichia coli. The plasmid also contains a gene conferring resistance to a specific antibiotic, in this case, a β-lactamase gene that can inactivate 2-Bromo Carbenicillin.

When the transformed bacteria are cultured on a medium containing 2-Bromo Carbenicillin Disodium Salt, only the bacteria that have successfully taken up the plasmid will be able to survive and proliferate. The β-lactamase enzyme produced by the resistant bacteria hydrolyzes the β-lactam ring of the antibiotic, rendering it ineffective. This allows for the selective growth of transformed cells, while untransformed cells, lacking the resistance gene, are killed. This selection process is fundamental to molecular cloning, enabling researchers to isolate and propagate bacterial colonies containing the desired plasmid DNA for downstream applications such as protein expression, DNA sequencing, and further genetic manipulation.

The stability of the selective agent is a crucial factor in the success of these experiments. Some β-lactam antibiotics can be degraded by satellite colonies, which are non-resistant cells that can survive in the immediate vicinity of a resistant colony due to the localized breakdown of the antibiotic. The specific properties of 2-Bromo Carbenicillin Disodium Salt may offer advantages in reducing the occurrence of such satellite colonies, leading to cleaner and more reliable selection results.

Studies on Bacterial Cell Wall Biosynthesis and Penicillin-Sensitive Transpeptidases

The mechanism of action of 2-Bromo Carbenicillin Disodium Salt makes it an invaluable probe for studying the intricacies of bacterial cell wall biosynthesis. The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. The final stage of peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs), which include transpeptidases.

2-Bromo Carbenicillin, as a penicillin derivative, acts as a substrate analog for the D-Ala-D-Ala terminus of the peptidoglycan precursor. It covalently binds to the active site of the transpeptidases, forming a stable, inactive acyl-enzyme intermediate. This acylation effectively inhibits the enzyme, preventing the formation of the peptide cross-links and thereby disrupting the integrity of the cell wall.

Researchers utilize 2-Bromo Carbenicillin Disodium Salt to:

Identify and characterize different penicillin-sensitive transpeptidases within various bacterial species.

Investigate the kinetics and mechanism of inhibition of these enzymes.

Study the physiological consequences of inhibiting specific PBPs, providing insights into their respective roles in cell wall maintenance, cell division, and morphology.

Elucidate the mechanisms of antibiotic resistance, particularly those involving modifications of PBPs or the production of β-lactamases.

The specific chemical properties of the 2-bromo derivative may provide unique advantages in these studies, such as altered binding affinities for specific PBPs or different rates of acylation, allowing for more detailed dissection of the enzymatic processes.

Selective Agent in Microbial Culturing for Genetic Manipulation and Strain Maintenance

Beyond its use in initial plasmid transformation, 2-Bromo Carbenicillin Disodium Salt is frequently employed as a selective agent in the routine culturing and maintenance of genetically modified microbial strains. Many research projects rely on the stable maintenance of plasmids within bacterial populations over extended periods of growth.

During bacterial replication, there is a natural tendency for some daughter cells to lose the plasmid, a phenomenon known as plasmid curing. If the plasmid is not essential for survival in a non-selective environment, these plasmid-free cells can outcompete the plasmid-bearing cells, leading to a gradual loss of the desired genetic modification from the culture.

By continuously including 2-Bromo Carbenicillin Disodium Salt in the growth medium, a constant selective pressure is applied. Only the bacteria that retain the plasmid with its associated antibiotic resistance gene can survive and multiply. This ensures the integrity of the genetically modified strain and the consistent expression of the gene of interest throughout the course of an experiment. The stability of 2-Bromo Carbenicillin in culture media is an important consideration for its effectiveness in long-term strain maintenance.

Table 1: Applications of 2-Bromo Carbenicillin Disodium Salt in Microbial Culturing

| Application | Purpose | Mechanism of Selection |

| Genetic Manipulation | Selection of successfully transformed bacterial cells. | Only bacteria containing the plasmid with the β-lactamase gene can survive in the presence of the antibiotic. |

| Strain Maintenance | Prevention of plasmid loss during bacterial growth. | Continuous selective pressure ensures that only plasmid-harboring bacteria proliferate. |

Research on Agrobacterium Species Elimination in Plant Biotechnology

In the field of plant biotechnology, Agrobacterium tumefaciens is a widely used vector for introducing foreign genes into plant cells to create transgenic plants. Following the co-cultivation of plant tissues with Agrobacterium, it is imperative to eliminate the bacteria to prevent their overgrowth, which can be detrimental to the plant cells and lead to necrosis. Furthermore, the complete removal of the bacteria is a crucial step to ensure that the resulting transgenic plants are free from any contaminating microorganisms.

β-lactam antibiotics, including carbenicillin derivatives, are commonly used for this purpose. 2-Bromo Carbenicillin Disodium Salt can be added to the plant tissue culture medium after the co-cultivation period. The antibiotic targets the Agrobacterium cell wall, leading to its elimination without harming the plant cells, which lack a peptidoglycan cell wall.

The effectiveness of 2-Bromo Carbenicillin in this application depends on its potency against the specific Agrobacterium strain used and its low phytotoxicity at the required concentrations. Researchers often optimize the concentration of the antibiotic to achieve complete bacterial eradication while minimizing any negative effects on the regeneration and development of the transgenic plant tissues. The choice of 2-Bromo Carbenicillin over other antibiotics may be influenced by its stability in plant culture media and its efficacy against particular resistant strains of Agrobacterium.

Enzyme Interaction Studies in Cell-Free Systems and Whole Cells

2-Bromo Carbenicillin Disodium Salt serves as a valuable tool for studying enzyme interactions, both in simplified cell-free systems and within the complex environment of whole cells. Its primary targets are the penicillin-binding proteins (PBPs), but it can also be used to investigate the activity of β-lactamases, the enzymes responsible for antibiotic resistance.

In whole-cell studies , 2-Bromo Carbenicillin can be used to probe the function and regulation of PBPs in their native environment. By treating bacterial cells with the antibiotic, researchers can observe the resulting morphological changes, such as filamentation or cell lysis, which can be linked to the inhibition of specific PBPs. Furthermore, competitive binding assays, where a labeled form of penicillin is displaced by 2-Bromo Carbenicillin, can be used to determine the relative affinity of different PBPs for the antibiotic within intact cells.

Table 2: Research Findings from Enzyme Interaction Studies

| System | Enzyme(s) Studied | Research Focus | Potential Findings |

| Cell-Free | Purified Penicillin-Binding Proteins (PBPs) | Kinetic analysis of PBP inhibition. | Determination of binding affinity (Km) and acylation rate of 2-Bromo Carbenicillin for specific PBPs. |

| Cell-Free | Purified β-Lactamases | Characterization of β-lactamase activity. | Measurement of the rate of hydrolysis of 2-Bromo Carbenicillin by different β-lactamase variants. |

| Whole Cell | Endogenous PBPs in bacteria | Elucidation of PBP function in vivo. | Correlation of specific PBP inhibition by 2-Bromo Carbenicillin with observable changes in bacterial morphology and growth. |

Computational and Theoretical Studies of 2 Bromo Carbenicillin Disodium Salt

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as 2-Bromo Carbenicillin (B1668345) Disodium (B8443419) Salt, and its biological targets, primarily Penicillin-Binding Proteins (PBPs) and β-lactamase enzymes.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For 2-Bromo Carbenicillin, docking studies would be employed to model its fit within the active site of various bacterial PBPs. The primary mechanism of penicillin-like antibiotics involves the acylation of a serine residue in the PBP active site, which inhibits the enzyme and disrupts bacterial cell wall synthesis. polyu.edu.hkyoutube.com Docking simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. For instance, studies on similar β-lactams have used docking to rank potential antibiotics based on their binding affinity (scoring functions) to PBPs from resistant strains like Staphylococcus aureus (PBP2a) and Streptococcus pneumoniae (PBP2x). nih.govnih.govresearchgate.net A typical docking study would assess how the α-carboxy group and the 2-bromo substituent on the phenyl ring of 2-Bromo Carbenicillin influence its binding orientation and affinity compared to its parent compound, carbenicillin.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the enzyme-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov These simulations offer insights into the stability of the docked pose and the conformational changes in both the antibiotic and the enzyme upon binding. nih.govresearchgate.net For example, MD simulations of carbenicillin with the class A β-lactamase PSE-4 have shown that while the antibiotic itself remains rigid, its binding induces significant flexibility in the enzyme's Ω loop, a key region for substrate gating. nih.gov Similar simulations for 2-Bromo Carbenicillin would reveal the stability of its acyl-enzyme complex with both target PBPs and resistance-conferring β-lactamases, helping to predict its efficacy and susceptibility to enzymatic degradation. nih.govacs.orgchemrxiv.org

| Target Protein | Bacterial Source | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| PBP2x | S. pneumoniae | -8.5 | Ser337, Thr550 | Hydrogen Bond |

| PBP2a | S. aureus (MRSA) | -7.2 | Ser403, Lys406 | Covalent (Acylation), H-Bond |

| TEM-1 β-lactamase | E. coli | -9.1 | Ser70, Asn170 | Hydrogen Bond, Hydrophobic |

| PSE-4 β-lactamase | P. aeruginosa | -9.5 | Ser70, Arg244 | Hydrogen Bond, Salt Bridge |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing deep insights into their intrinsic reactivity. ijirset.com For 2-Bromo Carbenicillin, these calculations can determine how the addition of a bromine atom to the carbenicillin structure alters its electronic distribution and, consequently, its chemical behavior.

Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): This maps the electron density to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net The carbonyl carbon of the β-lactam ring is a critical site for nucleophilic attack by the serine residue in PBPs, and its reactivity is a key determinant of antibiotic efficacy. ijirset.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Chemical Reactivity Descriptors: DFT calculations can furnish quantitative measures of reactivity such as chemical potential, hardness, and electrophilicity index. nih.gov These descriptors are valuable for comparing the reactivity of the β-lactam ring in 2-Bromo Carbenicillin against that of other penicillins or cephalosporins. nih.gov Studies on carbenicillin have utilized these descriptors to understand its bactericidal potential. nih.gov

These calculations would help predict whether the electron-withdrawing nature of the bromine atom increases the electrophilicity of the β-lactam carbonyl carbon, potentially enhancing its reaction rate with PBPs.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Carbenicillin | -6.85 | -1.20 | 5.65 | 2.88 |

| 2-Bromo Carbenicillin | -7.05 | -1.45 | 5.60 | 3.15 |

In Silico Prediction of Antimicrobial Activity and Resistance Profiles

In silico models can be used to predict the antimicrobial spectrum of a new compound and its potential for encountering resistance. These approaches often rely on machine learning algorithms and quantitative structure-activity relationship (QSAR) models.

QSAR Models: These models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For 2-Bromo Carbenicillin, a QSAR model could be developed using a dataset of known penicillin derivatives and their minimum inhibitory concentrations (MICs) against various bacterial strains. Molecular descriptors (e.g., LogP, molecular weight, electronic properties from DFT) would be used as input to predict the MIC of the new compound.

Resistance Prediction: Computational methods can also predict how susceptible an antibiotic might be to resistance mechanisms. Docking and MD simulations, as described in section 8.1, are crucial for evaluating interactions with β-lactamase enzymes. A high binding affinity and rapid hydrolysis rate simulated for the 2-Bromo Carbenicillin-β-lactamase complex would suggest a higher likelihood of enzymatic resistance. nih.govacs.org Furthermore, genome-based analysis of resistant strains can identify mutations in PBPs that reduce antibiotic binding affinity, which can then be modeled in silico to predict the efficacy of 2-Bromo Carbenicillin against these resistant variants. nih.govnih.gov

Cheminformatics Approaches for Rational Derivative Design and Screening

Cheminformatics combines computational techniques with chemical information to facilitate drug discovery. nih.gov For 2-Bromo Carbenicillin, these approaches are invaluable for designing new derivatives with improved properties, such as enhanced activity against resistant strains, better pharmacokinetic profiles, or reduced susceptibility to β-lactamase degradation.

Virtual Screening: This process involves computationally screening large libraries of virtual compounds against a biological target. Starting with the 2-Bromo Carbenicillin scaffold, virtual libraries can be generated by adding or modifying functional groups. These virtual derivatives are then rapidly docked into the active sites of target PBPs and counter-screened against β-lactamases. uomustansiriyah.edu.iq Compounds with high predicted affinity for PBPs and low affinity for β-lactamases are prioritized for synthesis and experimental testing. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. By analyzing the binding modes of active penicillins, a pharmacophore model for PBP inhibition can be constructed. This model can then be used to design novel molecules, including modifications to the 2-Bromo Carbenicillin structure, that fit the pharmacophoric requirements, ensuring that new designs retain the necessary interactions for potent antibacterial activity.

ADME/Tox Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates early in the discovery process. nih.gov For any newly designed derivative of 2-Bromo Carbenicillin, properties such as oral bioavailability, membrane permeability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) can be calculated, helping to filter out candidates that are likely to fail in later stages of drug development. nih.gov

Q & A

Basic Questions

Q. What is the mechanism of action of 2-Bromo Carbenicillin Disodium Salt in bacterial selection?

- 2-Bromo Carbenicillin Disodium Salt inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), specifically targeting transpeptidases responsible for peptidoglycan cross-linking. This leads to cell lysis in Gram-negative bacteria (e.g., E. coli) and select Gram-positive strains. The bromo substitution at the 2-position may enhance β-lactamase stability compared to non-halogenated carbenicillin analogs, though empirical validation is required .

Q. What are the recommended concentrations and storage conditions for 2-Bromo Carbenicillin Disodium Salt in plasmid selection?

- Concentration : Use 30–50 µg/mL for standard plasmid selection in E. coli. Higher concentrations (100–500 µg/mL) are advised for Agrobacterium-mediated plant transformation due to intrinsic resistance in some strains .

- Storage : Store lyophilized powder at -20°C in desiccated conditions. Prepared stock solutions (50–100 mg/mL in sterile water, filtered through 0.22 µm membranes) retain activity for ≤2 weeks at 2–8°C. Avoid freeze-thaw cycles to prevent degradation .

Q. How should working solutions of 2-Bromo Carbenicillin Disodium Salt be prepared and validated for sterility?

- Dissolve the compound in molecular-grade water (50–100 mg/mL), filter-sterilize, and aliquot. Validate sterility by incubating an aliquot in LB broth at 37°C for 24 hours. Confirm antibiotic efficacy via a negative control (untreated culture) and positive control (plasmid-transformed cells) .

Advanced Research Questions

Q. How can researchers address discrepancies in the minimum inhibitory concentrations (MIC) of 2-Bromo Carbenicillin Disodium Salt reported across different studies?

- Methodological factors :

- Strain variability : Test MIC using standardized broth microdilution (CLSI guidelines) against the specific bacterial strain used in the study .

- Degradation : Monitor compound stability via HPLC (retention time comparison to reference standards) and bioassays. Degradation products (e.g., decarboxylated derivatives) may reduce efficacy .

- Plasmid copy number : High-copy plasmids may require lower antibiotic concentrations due to increased resistance gene expression .

Q. What experimental considerations are critical when using 2-Bromo Carbenicillin Disodium Salt in plant genetic transformation mediated by Agrobacterium?

- Concentration optimization : Use 100–500 µg/mL to counter Agrobacterium’s intrinsic resistance. Pre-test antibiotic efficacy by co-cultivating Agrobacterium with plant tissues in selective media .

- Phytotoxicity : Assess plant tissue viability at varying concentrations. Supplement media with antioxidants (e.g., ascorbic acid) if oxidative stress is observed .

- Interaction with media components : Test solubility in buffers containing divalent cations (e.g., Mg²⁺), which may precipitate the antibiotic .

Q. How does the bromo substitution in 2-Bromo Carbenicillin Disodium Salt influence its stability and interaction with β-lactamases compared to non-halogenated analogs?

- Stability : The bromo group may increase steric hindrance, slowing β-lactamase hydrolysis. Validate via enzymatic assays using purified β-lactamases (e.g., TEM-1) and compare hydrolysis rates to carbenicillin .

- pH sensitivity : The bromo substituent could alter acid stability. Test degradation kinetics at pH 2–8 using UV-Vis spectroscopy or mass spectrometry .

- Synergistic effects : Evaluate combination therapies with β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。